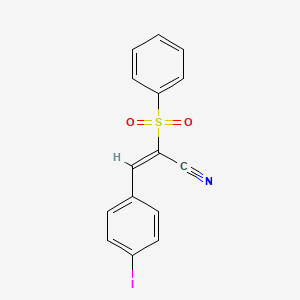
(2E)-3-(4-iodophenyl)-2-(phenylsulfonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-iodophenyl)-2-(phenylsulfonyl)prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as 'IPPS' and belongs to the class of enone compounds. The unique chemical structure of IPPS makes it an attractive candidate for drug development and has been studied for its potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of IPPS involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of the NF-κB pathway, which is a key pathway involved in inflammation and cancer cell growth. IPPS has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
IPPS has been found to have a number of biochemical and physiological effects in the body. The compound has been shown to reduce inflammation and oxidative stress, which are both key factors in the development of various diseases. IPPS has also been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using IPPS in lab experiments include its relatively simple synthesis process and its potential applications in drug development. However, the limitations of using IPPS in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are a number of future directions for the study of IPPS. One potential direction is the development of IPPS-based drugs for the treatment of cancer and other diseases. Another direction is the study of IPPS in combination with other drugs to enhance its therapeutic effects. Further research is also needed to fully understand the mechanism of action of IPPS and its potential applications in medicine.
Métodos De Síntesis
The synthesis of IPPS involves the reaction of 4-iodobenzaldehyde with phenylsulfonylacetylene in the presence of a base catalyst. The resulting product is then subjected to a reaction with malononitrile to yield IPPS. The synthesis of IPPS is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
IPPS has been extensively studied for its potential applications in medicine. The compound has been found to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Studies have shown that IPPS can inhibit the growth of cancer cells and reduce inflammation in the body. The compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-iodophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO2S/c16-13-8-6-12(7-9-13)10-15(11-17)20(18,19)14-4-2-1-3-5-14/h1-10H/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQLYWNZNXOESR-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)I)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)I)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

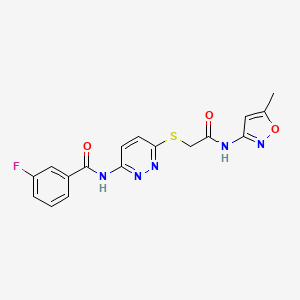
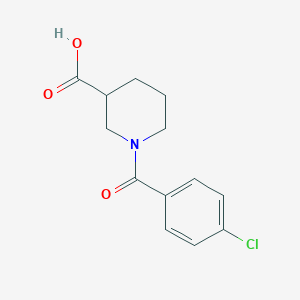
![10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2400058.png)


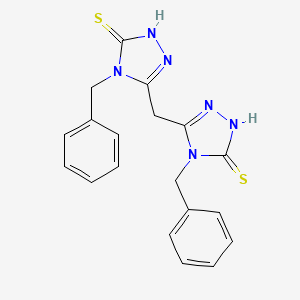
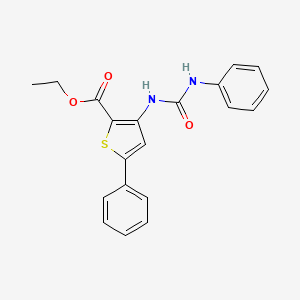
![8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2400068.png)
![1-({[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine](/img/structure/B2400070.png)
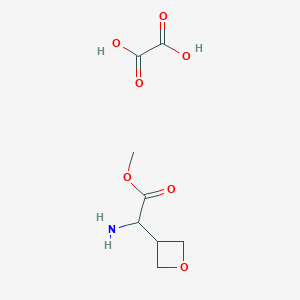
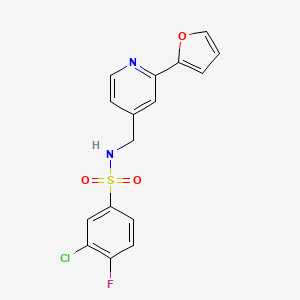
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2400074.png)
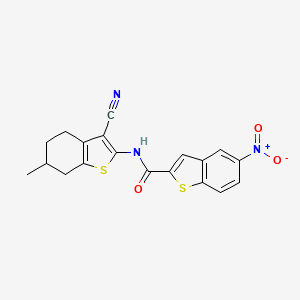
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2400078.png)